1-ナフチル酢酸

概要

説明

1-Naphthaleneacetic acid is widely employed in agriculture as a synthetic plant hormone in the auxin family or a plant growth regulator, which can find applications in tissue culture.

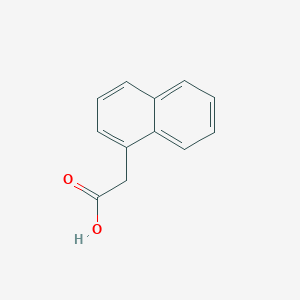

1-naphthylacetic acid is a naphthylacetic acid substituted by a carboxymethyl group at position 1. It has a role as a synthetic auxin.

1-Naphthaleneacetic acid, also known as NAA or a-naphthaleneacetate, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Naphthaleneacetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-naphthaleneacetic acid is primarily located in the cytoplasm.

科学的研究の応用

Plant Growth Regulation

1-Naphthylacetic acid is primarily utilized as a plant growth regulator. It influences various physiological processes in plants, including root formation, fruit development, and overall growth enhancement.

Case Study: Enhancing Root Formation

A study demonstrated that NAA significantly promotes root formation in plant cuttings. The application of NAA at appropriate concentrations resulted in a marked increase in root length and number compared to untreated controls. This effect is particularly beneficial for horticultural practices where rooting of cuttings is essential for propagation .

Control of Sucker Growth

NAA has been shown to effectively suppress sucker growth in crops such as European hazelnut (Corylus avellana L.).

Field Studies on Sucker Control

Three field studies conducted over two years evaluated the effectiveness of NAA in controlling suckers. Treatments with NAA at concentrations of 10 g·L⁻¹ and 20 g·L⁻¹ resulted in a significant reduction of sucker height, achieving heights of 46 cm compared to 78 cm in untreated controls . The sequential application of NAA also increased the time taken for suckers to reach maximum height (t50), indicating prolonged efficacy.

| Treatment Concentration (g·L⁻¹) | Maximum Sucker Height (cm) | t50 Increase |

|---|---|---|

| Control | 78 | - |

| NAA 10 | 60 | 1.4-fold |

| NAA 20 | 46 | 1.2-fold |

In Vitro Cell Culturing

NAA has been recognized for its role in enhancing the yield of cultured human cells in vitro. Research indicates that NAA can double the yield of certain human cell lines without adversely affecting cell cycling or inducing apoptosis.

Mechanistic Insights

Studies have shown that NAA treatment leads to an increase in the expression of ANGPTL4, a gene associated with lipid metabolism and anti-apoptotic effects. This suggests that NAA may play a critical role in improving cell viability and proliferation during cell culture processes .

Controlled-Release Formulations

Recent advancements have led to the development of nanosphere formulations incorporating NAA for controlled release. These formulations enhance the efficiency of NAA as a plant growth regulator by providing sustained release over time.

Research Findings

A study reported the synthesis of silica nanospheres conjugated with NAA, which exhibited improved efficacy in promoting root formation compared to traditional formulations. The controlled release mechanism ensures that the active ingredient is delivered efficiently to target tissues, minimizing environmental impact .

| Formulation Type | Efficacy | Release Mechanism |

|---|---|---|

| Conventional NAA | Standard efficacy | Rapid degradation |

| Silica Conjugated NAA | Enhanced root promotion | Controlled release |

Safety and Toxicity Considerations

While NAA is effective as a plant growth regulator, it is essential to consider its toxicity profile. Studies indicate that while it is not mutagenic, it can pose moderate toxicity risks to humans and other organisms if misapplied . Therefore, careful application following regulatory guidelines is crucial.

生物活性

1-Naphthylacetic acid (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating growth and development in plants. This compound has garnered significant attention due to its diverse biological activities, which extend beyond plant growth regulation to potential applications in medicine and biotechnology. This article delves into the biological activity of NAA, highlighting its effects on plant physiology, its role in enhancing lipid production in microalgae, and its interactions with various biological systems.

Overview of 1-Naphthylacetic Acid

1-Naphthylacetic acid is an aromatic compound derived from naphthalene. It is primarily used as a plant growth regulator, influencing processes such as cell division, elongation, and differentiation. NAA is known for its ability to promote root formation and enhance fruit development, making it a valuable tool in agricultural practices.

Plant Growth Regulation

Mechanism of Action

NAA functions by mimicking the natural auxins found in plants. It promotes cell elongation and division by activating specific genes involved in these processes. The compound also affects the transport of other hormones, thereby integrating various growth signals within the plant.

Effects on Different Plant Species

Research has shown that NAA can significantly enhance the growth parameters of various plant species. For instance:

| Plant Species | Treatment Concentration | Effect on Root Length (%) | Effect on Shoot Length (%) | Biomass Increase (%) |

|---|---|---|---|---|

| Barley (Hordeum vulgare) | 10^-7 M | 15.45 - 32.81 | 7.51 - 20.57 | 39.59 - 49.01 |

| Wheat (Triticum aestivum) | 10^-9 M | 6 - 46 | 7 - 8 | Not specified |

Studies indicated that barley treated with NAA exhibited increased root and shoot lengths compared to control groups, demonstrating its efficacy as a growth enhancer .

Enhancement of Lipid Production

A notable application of NAA extends to its use in enhancing lipid accumulation in microalgae, specifically Mychonastes afer. In a study where NAA was supplemented during the early growth stages, significant improvements in lipid accumulation were observed:

- Lipid Accumulation : Cultures supplemented with NAA showed an increase in lipid content up to 50% of dry cell weight.

- Photosynthetic Efficiency : The presence of NAA improved the photosynthetic efficiency (measured as Fv/Fm ratios), indicating enhanced cellular health and productivity.

The study concluded that the combination of NAA with other bioactive compounds could optimize lipid production for biodiesel applications .

Interaction with Biological Systems

Recent research has explored the potential neuroprotective effects of NAA. In animal models, NAA has been implicated in modulating metabolic pathways within the hippocampus, suggesting potential benefits for cognitive function:

- Neuroprotective Effects : A study indicated that NAA treatment altered the creatine ratio in the hippocampus, which may correlate with improved cognitive performance .

Case Studies

- Microalgal Cultivation : A case study involving Mychonastes afer demonstrated that supplementation with NAA significantly enhanced lipid production and reduced reactive oxygen species (ROS) levels, contributing to overall cellular health.

- Agricultural Applications : Field trials with various crops have shown that NAA improves fruit set and quality, particularly in tomato and cucumber plants.

特性

IUPAC Name |

2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPINYUDVPFIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15165-79-4 (potassium salt), 25545-89-5 (ammonium salt), 61-31-4 (hydrochloride salt) | |

| Record name | alpha-Naphthylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020915 | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Hawley] White or beige powder; [MSDSonline], Solid | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol, trifluoroacetic acid; soluble in benzene and acetic acid; very soluble in ethyl ether, acetone, and chloroform., 10.6 mg/l in carbon tetrachloride @ 26 °C; 55 mg/l in xylene at 26 °C, About 30 parts in alcohol, Very sol in isopropanol, In water, 420 mg/l @ 20 °C, 0.42 mg/mL at 20 °C | |

| Record name | 1-naphthaleneacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000159 [mmHg] | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water, White crystals, Colorless crystals | |

CAS No. |

86-87-3 | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-naphthaleneacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Naphthylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T7G7757C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134.5-135.5 °C, Melting point of 125-128 °C /Technical grade/, 134.5 - 135.5 °C | |

| Record name | 1-naphthaleneacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。